Bis(2-hydroxyethyl)ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl] phosphate Bis(2-hydroxyethyl)ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl] phosphate
Brand Name: Vulcanchem
CAS No.: 57678-00-9
VCID: VC17983763
InChI: InChI=1S/C28H9F50O4P.C4H11NO2/c29-5(30,7(33,34)9(37,38)11(41,42)13(45,46)15(49,50)17(53,54)19(57,58)21(61,62)23(65,66)25(69,70)27(73,74)75)1-3-81-83(79,80)82-4-2-6(31,32)8(35,36)10(39,40)12(43,44)14(47,48)16(51,52)18(55,56)20(59,60)22(63,64)24(67,68)26(71,72)28(76,77)78;6-3-1-5-2-4-7/h1-4H2,(H,79,80);5-7H,1-4H2
SMILES:
Molecular Formula: C32H20F50NO6P
Molecular Weight: 1495.4 g/mol

Bis(2-hydroxyethyl)ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl] phosphate

CAS No.: 57678-00-9

Cat. No.: VC17983763

Molecular Formula: C32H20F50NO6P

Molecular Weight: 1495.4 g/mol

* For research use only. Not for human or veterinary use.

Bis(2-hydroxyethyl)ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl] phosphate - 57678-00-9

Specification

CAS No. 57678-00-9
Molecular Formula C32H20F50NO6P
Molecular Weight 1495.4 g/mol
IUPAC Name bis(2-hydroxyethyl)azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) phosphate
Standard InChI InChI=1S/C28H9F50O4P.C4H11NO2/c29-5(30,7(33,34)9(37,38)11(41,42)13(45,46)15(49,50)17(53,54)19(57,58)21(61,62)23(65,66)25(69,70)27(73,74)75)1-3-81-83(79,80)82-4-2-6(31,32)8(35,36)10(39,40)12(43,44)14(47,48)16(51,52)18(55,56)20(59,60)22(63,64)24(67,68)26(71,72)28(76,77)78;6-3-1-5-2-4-7/h1-4H2,(H,79,80);5-7H,1-4H2
Standard InChI Key YOGVMPHDBJJLTR-UHFFFAOYSA-N
Canonical SMILES C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(CO)[NH2+]CCO

Introduction

Chemical Structure and Composition

Cationic Component

The bis(2-hydroxyethyl)ammonium cation consists of a central ammonium ion (NH4+\text{NH}_4^+) bonded to two 2-hydroxyethyl groups (–CH2CH2OH\text{–CH}_2\text{CH}_2\text{OH}). This structure confers hydrophilicity and hydrogen-bonding capacity, which are critical for solubility in polar solvents and interactions with anionic species . The hydroxyl groups may also participate in coordination chemistry, as seen in analogous protic ionic liquids .

Anionic Component

The anion, bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl] phosphate, features two perfluorinated tetradecyl chains attached to a phosphate core. The "pentacosafluoro" descriptor denotes 25 fluorine atoms per chain, creating a densely fluorinated hydrophobic tail. This perfluorination imparts exceptional chemical inertness, thermal stability, and low surface energy .

Table 1: Key Molecular Identifiers

PropertyValue
CAS Number57678-00-9
Molecular FormulaC32H20F50NO6P\text{C}_{32}\text{H}_{20}\text{F}_{50}\text{NO}_6\text{P}
Molecular Weight1495.4 g/mol
IUPAC Namebis(2-hydroxyethyl)azanium; bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) phosphate
Standard InChIKeyYOGVMPHDBJJLTR-UHFFFAOYSA-N

Synthesis and Characterization

Analytical Confirmation

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR spectra would confirm the presence of hydroxyethyl groups and fluorinated chains .

  • FT-IR: Peaks at 1200–1100 cm1^{-1} (P=O stretching) and 1150–1250 cm1^{-1} (C–F vibrations) are expected .

  • Thermogravimetric Analysis (TGA): The compound likely exhibits high thermal stability (>300°C) due to the robust C–F bonds .

Physicochemical Properties

Thermal Stability

Fluorinated compounds generally display superior thermal resistance. The decomposition temperature (TdT_d) is anticipated to exceed 300°C, as observed in related 2-hydroxyethylammonium ionic liquids .

Solubility and Phase Behavior

  • Hydrophobicity: The perfluorinated chains render the compound insoluble in water but soluble in fluorinated solvents (e.g., perfluorohexane) .

  • Melting Point: Ionic liquids with bulky fluorinated anions often exhibit low melting points (<100°C) , though this remains unverified for this specific compound.

Surface Activity

The amphiphilic structure suggests surfactant behavior, with potential for ultra-low surface tension (<20 mN/m) . Comparable fluorinated phosphates are used in firefighting foams and coatings .

Table 2: Comparative Properties with Non-Fluorinated Analogs

PropertyFluorinated Phosphate Non-Fluorinated Phosphate
Molecular Weight1495.4 g/mol504.6 g/mol
Thermal Stability>300°C (estimated)~200°C
HydrophobicityExtremeModerate

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator